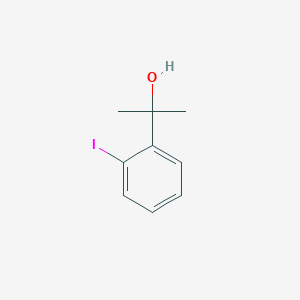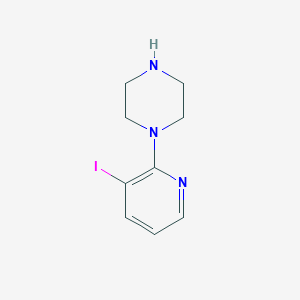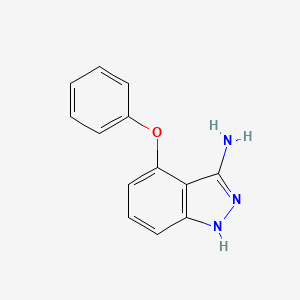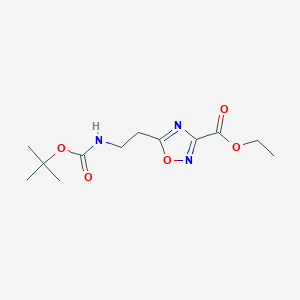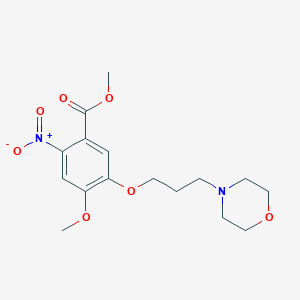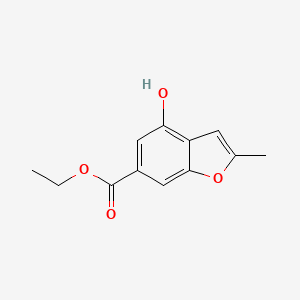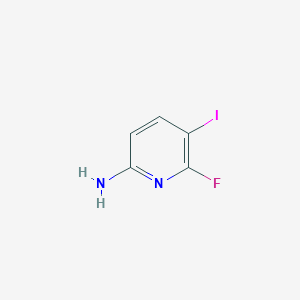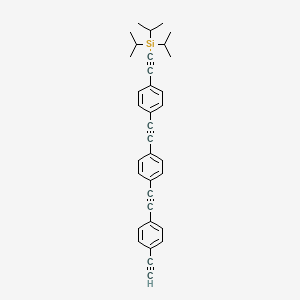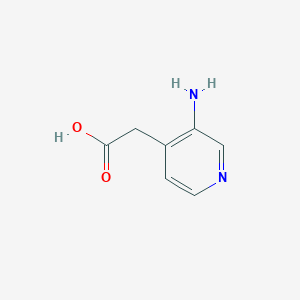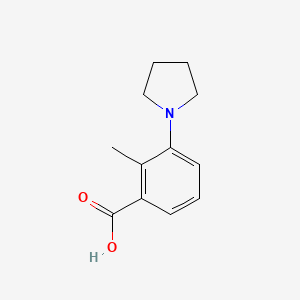
2-甲基-3-吡咯烷-1-基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-methyl-3-pyrrolidin-1-yl-benzoic Acid” is a chemical compound with the CAS Number: 886501-16-2 . It has a molecular weight of 205.26 and its IUPAC name is 2-methyl-3-(1-pyrrolidinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-methyl-3-pyrrolidin-1-yl-benzoic Acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-3-pyrrolidin-1-yl-benzoic Acid” include a molecular weight of 205.26 . The compound’s InChI Code is 1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) .科学研究应用
药物发现
吡咯烷环是“2-甲基-3-吡咯烷-1-基苯甲酸”分子的一部分,被医药化学家广泛用于获得治疗人类疾病的化合物 。 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖率,使得对该饱和支架的兴趣得到了增强 .
人类疾病的治疗
文献中从2015年至今报道了以吡咯烷环及其衍生物(包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇)为特征的生物活性分子 。 这些化合物在治疗各种人类疾病方面显示出潜力 .
对生物活性的影响
所研究化合物的结构-活性关系(SAR)表明空间因素会影响生物活性 。 不同的立体异构体和取代基的空间方向会导致药物候选物的不同生物学特性 .
生物活性化合物的合成
用于创建生物活性化合物的合成策略涉及环从不同的环状或无环前体构建或预先形成的吡咯烷环的官能化 。 此过程对于设计具有不同生物学特性的新型吡咯烷化合物具有重要意义 .
抗肿瘤活性
已使用标准MTT法体外评估了标题化合物对人恶性黑色素瘤细胞(A375)的抗肿瘤活性 .
催化和有机反应
未来方向
生化分析
Biochemical Properties
2-Methyl-3-pyrrolidin-1-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . The interaction between 2-methyl-3-pyrrolidin-1-yl-benzoic acid and COX-2 can inhibit the enzyme’s activity, potentially reducing inflammation. Additionally, this compound may interact with other proteins and biomolecules, altering their function and contributing to various biochemical pathways.
Cellular Effects
2-Methyl-3-pyrrolidin-1-yl-benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and immune responses . By inhibiting COX-2, 2-methyl-3-pyrrolidin-1-yl-benzoic acid can reduce the production of pro-inflammatory mediators, thereby affecting gene expression related to inflammation. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of 2-methyl-3-pyrrolidin-1-yl-benzoic acid involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The pyrrolidine ring in the compound can bind to the active site of COX-2, inhibiting its activity . This inhibition reduces the production of prostaglandins, which are mediators of inflammation. Additionally, 2-methyl-3-pyrrolidin-1-yl-benzoic acid may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-3-pyrrolidin-1-yl-benzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-methyl-3-pyrrolidin-1-yl-benzoic acid in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-methyl-3-pyrrolidin-1-yl-benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2-Methyl-3-pyrrolidin-1-yl-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-methyl-3-pyrrolidin-1-yl-benzoic acid within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-methyl-3-pyrrolidin-1-yl-benzoic acid can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-methyl-3-pyrrolidin-1-yl-benzoic acid is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The localization of 2-methyl-3-pyrrolidin-1-yl-benzoic acid can influence its activity and contribute to its overall biological effects.
属性
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCTLHGYGEROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1313310.png)

